molecular formula C20H22N2O6 B13438766 Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate

Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate

Cat. No.: B13438766
M. Wt: 386.4 g/mol
InChI Key: FQMBRRSOHCEQJV-UHFFFAOYSA-N
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Description

Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate is a complex organic compound that features a unique structure combining multiple functional groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while reduction of carbonyl groups results in alcohols .

Scientific Research Applications

Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate exerts its effects involves interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate, also known by its CAS number 1609409-53-1, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.

PropertyValue
Molecular Formula C18H18N2O6
Molecular Weight 358.34 g/mol
IUPAC Name This compound
InChI Key PKFOLIMPGJZOSP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Dihydropyridine Core : Using Hantzsch dihydropyridine synthesis through the condensation of an aldehyde, β-keto ester, and an amine.
  • Introduction of the Piperidinyl Group : Achieved via nucleophilic substitution reactions.
  • Oxidation and Hydroxylation : Adding hydroxyl groups and oxidizing the core structure.
  • Formation of the Oxoacetic Acid Moiety : This is accomplished through a carboxylation reaction under high pressure and temperature conditions .

The biological activity of Ethyl 2-[5-hydroxy-6-oxo...] is attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The dihydropyridine core has been shown to modulate calcium channels, which are crucial for numerous cellular processes. The piperidinyl group enhances binding affinity and specificity, while the oxoacetic acid moiety facilitates hydrogen bonding and electrostatic interactions that stabilize the compound's binding to its targets .

Therapeutic Applications

Research indicates that this compound may have potential applications in:

  • Cardiovascular Diseases : Its ability to modulate calcium channels suggests a role in treating conditions like hypertension and heart failure.
  • Neurological Disorders : The compound's interaction with neurotransmitter systems could make it relevant for conditions such as anxiety or depression.
  • Enzyme Inhibition Studies : It has been utilized in studies examining enzyme inhibition, providing insights into metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds containing similar structural motifs:

  • Factor Xa Inhibition : A study on derivatives indicated that modifications in the piperidinyl structure could enhance potency against Factor Xa, a key enzyme in the coagulation cascade .
  • Anticancer Activity : Research has shown that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in animal models of neurodegeneration, indicating a promising avenue for further exploration in neuropharmacology .

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate

InChI

InChI=1S/C20H22N2O6/c1-2-28-20(27)18(25)15-10-12-22(19(26)17(15)24)14-8-6-13(7-9-14)21-11-4-3-5-16(21)23/h6-9,24H,2-5,10-12H2,1H3

InChI Key

FQMBRRSOHCEQJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=O)N(CC1)C2=CC=C(C=C2)N3CCCCC3=O)O

Origin of Product

United States

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